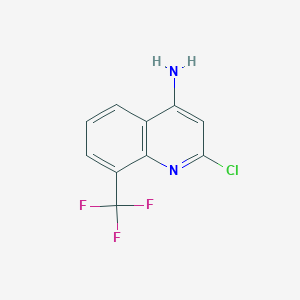

2-Chloro-8-(trifluoromethyl)quinolin-4-amine

Beschreibung

2-Chloro-8-(trifluoromethyl)quinolin-4-amine is a 4-aminoquinoline derivative characterized by a quinoline core substituted with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 7. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of quinoline-based compounds, particularly in anticancer, antiviral, and anti-inflammatory applications .

Eigenschaften

CAS-Nummer |

1708160-46-6 |

|---|---|

Molekularformel |

C10H6ClF3N2 |

Molekulargewicht |

246.61 g/mol |

IUPAC-Name |

2-chloro-8-(trifluoromethyl)quinolin-4-amine |

InChI |

InChI=1S/C10H6ClF3N2/c11-8-4-7(15)5-2-1-3-6(9(5)16-8)10(12,13)14/h1-4H,(H2,15,16) |

InChI-Schlüssel |

UUJUCRVLVMQJJT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-8-(Trifluormethyl)chinolin-4-amin umfasst typischerweise die Cyclisierung geeigneter Anilinderivate mit Trifluormethyl enthaltenden Reagenzien. Eine gängige Methode beinhaltet die Kondensation von 2-Trifluormethylanilin mit geeigneten Carbonylverbindungen unter sauren Bedingungen, gefolgt von Chlorierungs- und Aminierungsschritten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung beinhalten oft großtechnische Cyclisierungsreaktionen unter optimierten Bedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und spezifischen Lösungsmitteln kann die Effizienz des Syntheseprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-8-(Trifluormethyl)chinolin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kreuzkupplungsreaktionen: Sie kann an Suzuki-Miyaura- und anderen Kreuzkupplungsreaktionen teilnehmen, um komplexe Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.

Kreuzkupplung: Palladiumkatalysatoren und Borreagenzien.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinolinderivate, die eine verbesserte biologische Aktivität und unterschiedliche chemische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-8-(Trifluormethyl)chinolin-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann bestimmte Enzyme oder Rezeptoren hemmen, was zur Modulation biologischer Pfade führt. So wurde gezeigt, dass es die Mikrotubuli-Polymerisation hemmt, die für die Zellteilung entscheidend ist, wodurch es zu einem potenziellen Antikrebsmittel wird.

Wirkmechanismus

The mechanism of action of 2-Chloro-8-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it has been shown to inhibit microtubule polymerization, which is crucial for cell division, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structure-Activity Relationship (SAR) Trends

Position of -CF₃ :

- 7-CF₃ analogues () show superior antiproliferative activity, while 8-CF₃ derivatives () are prioritized for pharmacokinetic optimization .

Amino Group Substitution: Bulky N-substituents (e.g., benzhydrylpiperazine in PL149) enhance solubility and target selectivity .

Halogen Effects :

- Chlorine at position 2 may improve electrophilicity, facilitating covalent interactions with biological targets .

Biologische Aktivität

2-Chloro-8-(trifluoromethyl)quinolin-4-amine is a derivative of quinoline that has garnered attention due to its diverse biological activities. Quinoline compounds are well-known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 2-Chloro-8-(trifluoromethyl)quinolin-4-amine, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Quinoline derivatives, including 2-Chloro-8-(trifluoromethyl)quinolin-4-amine, primarily exert their biological effects through interactions with various molecular targets:

- Inhibition of DNA Synthesis : Quinoline compounds can inhibit bacterial DNA synthesis by forming a ternary complex with DNA and topoisomerase enzymes, crucial for DNA replication.

- Microtubule Disruption : Recent studies indicate that certain derivatives can act as microtubule-targeted agents (MTAs), disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is significantly influenced by their structural components. The presence of the trifluoromethyl group at the 8-position and the chloro substituent at the 2-position enhances the compound's reactivity and biological potency.

Key Findings from SAR Studies:

- Antitumor Activity : Compounds with similar structural motifs have demonstrated potent anticancer activity against various cell lines, including HeLa and PC3. For instance, a derivative with an IC50 value of 0.01 µM against HeLa cells was reported .

- Selectivity : Research has shown that modifications at specific positions can lead to increased selectivity for cancer cells over non-cancerous cells, enhancing therapeutic efficacy while minimizing toxicity .

Biological Activity Overview

The following table summarizes the biological activities associated with 2-Chloro-8-(trifluoromethyl)quinolin-4-amine and related compounds:

Case Studies

- Antitumor Efficacy : A study evaluated a series of quinoline derivatives, including those structurally similar to 2-Chloro-8-(trifluoromethyl)quinolin-4-amine. The results indicated significant growth inhibition in breast cancer cell lines compared to non-cancerous cell lines, suggesting a promising therapeutic index for these compounds .

- Mechanistic Insights : Another investigation revealed that certain derivatives could effectively disrupt microtubule dynamics in HeLa cells, leading to G2/M phase arrest and subsequent apoptosis. This was corroborated by immunofluorescence assays demonstrating altered tubulin networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.